5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a complex organic compound classified as a member of the benzofuran family. Its molecular formula is C19H22O3, and it has a molecular weight of 298.4 g/mol. The compound features a hydroxy group at position 5, a prenyl group at position 6, and a pent-1-en-1-yl group at position 2 of the benzofuran structure. It is primarily isolated from fungal species such as Chaetomium globosum and Aspergillus ruber, which are known to produce various bioactive metabolites .
The compound can undergo typical reactions associated with aldehydes and phenolic compounds. Key reactions include:
These reactions highlight its potential utility in synthetic organic chemistry for generating more complex structures.
5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde exhibits significant biological activities, particularly as a radical scavenger. This property suggests potential applications in combating oxidative stress-related diseases. Additionally, it has been noted for its presence in various fungi, indicating possible roles in antifungal activity and other biological interactions .
The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:
These methods are crucial for obtaining high yields of the desired compound while maintaining structural integrity .
This compound has various applications across different fields:
Studies on the interactions of 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde with biological systems have shown promising results, particularly in its role as an antioxidant. Research indicates that it may interact with various cellular pathways involved in oxidative stress response, potentially leading to protective effects against cellular damage .
Several compounds share structural similarities with 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde. Here are some notable examples:
These compounds illustrate the diversity within the benzofuran class and underscore the unique structural features and potential applications of 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde.